![molecular formula C21H27N3O2 B2450789 N1-(4-(dimethylamino)phenethyl)-N2-(4-isopropylphenyl)oxalamide CAS No. 954011-74-6](/img/structure/B2450789.png)
N1-(4-(dimethylamino)phenethyl)-N2-(4-isopropylphenyl)oxalamide
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Description
DPA is a white solid that belongs to the class of oxalamide compounds. It was first synthesized in 2006 by a group of researchers at the University of California, San Diego. Since then, DPA has been studied extensively for its potential applications in various fields, including neuroscience and medicinal chemistry.
Scientific Research Applications
Catalytic Applications
- N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO) has shown effectiveness as a ligand in copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes, leading to the formation of internal alkynes. This process demonstrates the compound's utility in facilitating chemical reactions under mild conditions, showcasing its potential in synthetic chemistry applications (Chen et al., 2023).
Photophysical Properties
- The study of fluorescence enhancement in trans-4-aminostilbene by N-phenyl substitutions highlights the "amino conjugation effect," which is relevant for understanding the photophysical properties of related compounds. This effect leads to a more planar ground-state geometry about the nitrogen atom, influencing the absorption and fluorescence spectra, and has implications for the design of materials with specific optical properties (Yang et al., 2002).
Material Science
- In the realm of material science, graphene's unique properties have been exploited in sensor technologies, where modified graphene with nanoparticles and polymers has been used to create highly sensitive and selective biosensors. Strategies for attaching biomolecules onto graphene's surface, including covalent bonding and physisorption, are crucial for developing biosensors capable of detecting various diseases and pathogens, indicating the broad applicability of these compounds in life sciences and medicine (Peña-Bahamonde et al., 2018).
Supramolecular Chemistry
- The study of hydrogen-bonded supramolecular networks involving N,N'-bis(4-pyridylmethyl)oxalamide showcases the ability of such compounds to form extended networks through intermolecular interactions. This research underscores the significance of these compounds in the development of new materials with potential applications in catalysis, drug delivery, and more (Lee, 2010).
properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-N'-(4-propan-2-ylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-15(2)17-7-9-18(10-8-17)23-21(26)20(25)22-14-13-16-5-11-19(12-6-16)24(3)4/h5-12,15H,13-14H2,1-4H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMWCNIVGXHFNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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